Product packaging for (1-Methyl-1H-indazol-3-yloxy)-acetic acid(Cat. No.:CAS No. 304443-72-9)

(1-Methyl-1H-indazol-3-yloxy)-acetic acid

Cat. No.: B2759234
CAS No.: 304443-72-9
M. Wt: 206.201
InChI Key: WXPUYSYKJBFWOS-UHFFFAOYSA-N
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Description

(1-Methyl-1H-indazol-3-yloxy)-acetic acid (CAS 304443-72-9) is a high-purity chemical intermediate with significant value in pharmaceutical research and development. This compound, with a molecular formula of C10H10N2O3 and a molecular weight of 206.20, is part of the indazole heterocycle family, which is known for its diverse biological activities . Researchers utilize this acetic acid-functionalized indazole derivative primarily as a key synthetic building block. Its structure makes it a valuable precursor in the synthesis of more complex molecules for biological evaluation, including potential therapeutics . Compounds within this chemical class have been extensively investigated in medicinal chemistry. For instance, research into related indazole-oxy-acetic acid derivatives has demonstrated potential in inhibiting protein denaturation and managing inflammatory conditions . Furthermore, similar structures have been documented as key intermediates in the synthesis of active pharmaceutical ingredients (APIs), such as the anti-emetic drug Granisetron . This highlights the compound's utility in constructing pharmacologically active molecules aimed at specific biological targets. Strict quality control procedures are applied to ensure high batch-to-batch consistency. This product is intended for research and further manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can request the Certificate of Analysis for detailed quality information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O3 B2759234 (1-Methyl-1H-indazol-3-yloxy)-acetic acid CAS No. 304443-72-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylindazol-3-yl)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-12-8-5-3-2-4-7(8)10(11-12)15-6-9(13)14/h2-5H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPUYSYKJBFWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preclinical Biological Activities and Mechanistic Investigations of 1 Methyl 1h Indazol 3 Yloxy Acetic Acid

In Vitro Pharmacological Profiling and High-Throughput Screening (HTS)

While comprehensive high-throughput screening data for (1-Methyl-1H-indazol-3-yloxy)-acetic acid is not extensively detailed in the available literature, research on closely related indazole derivatives provides significant insights into its potential pharmacological profile. The indazole scaffold is a recognized pharmacophore associated with a wide spectrum of biological activities.

Analgesic, Anti-inflammatory, and Antipyretic Activities: Studies on the positional isomer, [(1-methyl-1H-indazol-4-yl)oxy]acetic acid, revealed weak anti-inflammatory, analgesic, and antipyretic properties in rat and mouse models nih.gov. The analgesic effects of various heterocyclic compounds are often evaluated using the acetic acid-induced writhing test in mice, where a reduction in the number of writhes indicates peripheral analgesic activity nih.govdovepress.comresearchgate.net. Anti-inflammatory activity is commonly assessed via the carrageenan-induced paw edema model in rats, and antipyretic effects are measured by observing the reduction of yeast-induced pyrexia nih.govnih.gov. Additionally, N-substituted 1-Amino-3-[1-methyl(phenyl)-1H-indazol-4-yloxy]-propan-2-ols, which share the 1-methyl-1H-indazol-oxy core, have also been identified as potential analgesic agents researchgate.net.

Anticancer Activity: The indazole nucleus is a key component in many compounds developed for cancer therapy nih.gov. Numerous 1H-indazole derivatives have demonstrated potent antiproliferative activities against a variety of human cancer cell lines, including lung (A549), breast (MCF-7), colon (HT-29), melanoma (A375), and chronic myeloid leukemia (K562) nih.govresearchgate.net. For instance, a series of 3-amino-1H-indazole derivatives showed broad-spectrum antiproliferative activity with IC₅₀ values in the low micromolar range nih.gov. Another study highlighted a novel series of indazole derivatives with potent activity against several cell lines, with some compounds proving more potent than the positive control, combretastatin-A4 researchgate.net. The anticancer mechanism of some indazole derivatives involves the induction of apoptosis and cell cycle arrest nih.govnih.gov.

Platelet Antiaggregating Activity: Moderate in vitro platelet antiaggregating effects have been reported for [(1-methyl-1H-indazol-4-yl)oxy]acetic acid and its derivatives nih.gov.

Antimicrobial Activity: Certain indazole derivatives have been evaluated for their antimicrobial properties. For example, N,N-dimethyl-4-(3-methyl-6-phenyl-4,5-dihydro-1H-indazol-4-yl)aniline demonstrated activity against Salmonella typhimurium researchgate.net.

Table 1: Summary of Investigated Biological Activities for Indazole Derivatives

Biological Activity Findings for Related Indazole Compounds Reference
Analgesic Weak to significant activity observed in animal models. nih.govresearchgate.net
Anti-inflammatory Weak activity reported for a positional isomer. nih.gov
Antipyretic Weak activity demonstrated in yeast-induced pyrexia model. nih.gov
Anticancer Potent antiproliferative effects against multiple human cancer cell lines. nih.govresearchgate.netnih.gov
Platelet Antiaggregating Moderate in vitro activity observed. nih.gov

| Antimicrobial | Activity against specific bacterial strains noted for some derivatives. | researchgate.net |

The biological activity of indazole derivatives is typically characterized by dose-response studies to determine their potency, often expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). In anticancer research, for example, various indazole compounds have been evaluated against panels of cancer cell lines, yielding a range of IC₅₀ values that inform structure-activity relationships (SAR) nih.gov.

One study on 3-amino-1H-indazole derivatives targeting the PI3K/AKT/mTOR pathway reported that compound W24 exhibited broad-spectrum antiproliferative activity against four cancer cell lines with IC₅₀ values ranging from 0.43 to 3.88 µM nih.gov. Similarly, another investigation of indazole derivatives found IC₅₀ values against the K562 cell line as low as 5.15 µM nih.gov. In the context of receptor tyrosine kinase inhibition, certain 1H-indazol-3-amine derivatives demonstrated potent antiproliferative effects against KG1 and SNU16 cell lines, with IC₅₀ values of 25.3 nM and 77.4 nM, respectively nih.gov. These studies underscore the importance of dose-response characterization in identifying lead compounds for further development.

Table 2: Dose-Response Data (IC₅₀) for Select Indazole Derivatives in Anticancer Assays

Compound Class Cell Line IC₅₀ Value Reference
3-amino-1H-indazole (W24) HGC-27 0.43 µM nih.gov
3-amino-1H-indazole (W24) HT-29 3.88 µM nih.gov
Piperazine-indazole (6o) K562 5.15 µM nih.gov
1H-indazol-3-amine (2a) KG1 25.3 nM nih.gov

Molecular Target Identification and Validation

The indazole scaffold has been explored as a core structure for the development of various enzyme inhibitors.

Akt Inhibition : The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a key target in cancer therapy. A series of 3-amino-1H-indazole derivatives have been synthesized and shown to target this pathway, inhibiting tumor cell proliferation, migration, and invasion nih.gov. Compound W24 from this series was found to induce G2/M cell cycle arrest and apoptosis, consistent with the effects of Akt pathway inhibition nih.gov.

Syk Inhibition : Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase involved in immune signaling cascades nih.gov. While not an indazole, the structurally related oxindole compound, OXSI-2, was investigated as a potent inhibitor of Syk nih.govsigmaaldrich.com. This highlights that the broader class of indole-like heterocyclic compounds can be designed to target this kinase.

cPLA2 Inhibition : Cytosolic phospholipase A2 (cPLA2) is a critical enzyme in the production of inflammatory mediators nih.gov. Potent and selective indole-based inhibitors of cPLA2 alpha have been developed, such as efipladib nih.gov. These inhibitors have demonstrated efficacy in isolated enzyme assays, cell-based assays, and in vivo models of inflammation nih.govscispace.com. The structural similarity between indole and indazole suggests that indazole-based structures could also be explored for cPLA2 inhibition.

SARS-CoV-2 main protease (Mpro) Inhibition : The main protease of SARS-CoV-2 is an essential enzyme for viral replication and a major target for antiviral drug development medrxiv.orgnih.govnih.govmdpi.com. While numerous inhibitors have been identified, there is no specific information in the provided results linking this compound to Mpro inhibition.

Xanthine Oxidase (XO) Inhibition : Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition reduces the production of uric acid mdpi.comwikipedia.org. It is a target for the treatment of gout wikipedia.orgmdpi.com. Although various natural and synthetic compounds are known XO inhibitors, specific studies detailing the inhibitory activity of this compound against XO were not identified in the search results.

ALK Inhibition : Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase and an established target in certain cancers. There is no specific information in the provided results regarding the inhibition of ALK by this compound.

CCK-A/B Receptors : Cholecystokinin (CCK) receptors are involved in various physiological processes, including satiety and gallbladder contraction. A series of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines have been identified as potent and orally active CCK-A receptor agonists nih.govnih.gov. These studies demonstrated that the indazole moiety is a key pharmacophore for interacting with the CCK-A receptor nih.gov.

TRPV1 Receptor : The Transient Receptor Potential Vanilloid 1 (TRPV1) is a nonselective cation channel involved in pain and inflammation nih.govnih.gov. It can be activated by stimuli such as heat, acid, and capsaicin nih.govfrontiersin.org. Indazole derivatives have been investigated as potential modulators of the TRPV1 receptor. Specifically, compounds such as 1-(1-methyl-1H-indazol-4-yl)-3-[(1R,3S)-3-phenylcyclopentyl]urea have been synthesized and claimed in patents for their potential to treat disorders modulated by the TRPV1 receptor, such as pain nih.gov. The development of both TRPV1 antagonists and agonists is considered a promising therapeutic approach mdpi.commdpi.com.

B-cell receptor (BCR) signaling : Syk is a critical enzyme in the signaling cascade initiated by the B-cell receptor nih.gov. Therefore, compounds that inhibit Syk, such as the related oxindole inhibitors, have the potential to modulate BCR signaling pathways, which are crucial for B-cell development and activation nih.gov.

PI3K/Akt/mTOR pathway : As mentioned previously, 1H-indazole derivatives have been explicitly designed to target and inhibit the PI3K/Akt/mTOR signaling pathway nih.gov. Mechanism studies confirmed that these compounds can inhibit proliferation, affect DNA synthesis, and induce cell cycle arrest and apoptosis by modulating key proteins within this pathway nih.gov.

NF-κB pathway : The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. There is no specific information in the provided search results that directly investigates the effect of this compound on the NF-κB pathway.

Table of Compounds Mentioned

Compound Name Class/Type
This compound Indazole Derivative
[(1-methyl-1H-indazol-4-yl)oxy]acetic acid Indazole Derivative (Positional Isomer)
1-Amino-3-[1-methyl(phenyl)-1H-indazol-4-yloxy]-propan-2-ol Indazole Derivative
3-amino-1H-indazole derivatives Indazole Derivatives
Piperazine-indazole derivatives Indazole Derivatives
1H-indazol-3-amine derivatives Indazole Derivatives
Combretastatin-A4 Anticancer Agent (Positive Control)
N,N-dimethyl-4-(3-methyl-6-phenyl-4,5-dihydro-1H-indazol-4-yl)aniline Indazole Derivative
OXSI-2 ([3-(1-Methyl-1H–indol–3-yl-methylene)-2–oxo-2, 3–dihydro-1H- indole–5-sulfonamide]) Oxindole, Syk Inhibitor
Efipladib Indole, cPLA2 Inhibitor
3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines Indazole Derivative, CCK-A Agonist
1-(1-methyl-1H-indazol-4-yl)-3-[(1R,3S)-3-phenylcyclopentyl]urea Indazole Derivative, Potential TRPV1 Modulator
Acetic acid Chemical used in analgesia models
Carrageenan Chemical used in inflammation models
Brewer's yeast Agent used to induce pyrexia
Indomethacin NSAID (Positive Control)
Morphine Opioid Analgesic (Positive Control)
Diclofenac sodium NSAID (Positive Control)
Paracetamol Analgesic/Antipyretic (Positive Control)

In Vivo Efficacy Studies in Disease Models (Animal Studies)

Pharmacodynamic Markers in Animal Studies (e.g., cytokine modulation, anti-proliferative effects)

No studies detailing the effect of this compound on pharmacodynamic markers such as cytokine modulation or anti-proliferative effects in animal models have been identified in the available literature. Research on other classes of compounds, such as pyrazole (B372694) derivatives, has demonstrated anti-proliferative activity in various tumor cell lines, but this information is not directly applicable to the subject compound nih.gov. Without specific preclinical studies, the in vivo mechanism of action and its impact on biological markers for this compound are unknown.

Theoretical Pharmacokinetics and ADME (Absorption, Distribution, Metabolism, Excretion) Prediction in Preclinical Context

Specific in silico or theoretical predictions of the ADME properties for this compound are not available in published literature. While numerous in silico tools and models exist for predicting the ADME profiles of novel chemical entities to guide drug discovery, the results of such analyses for this particular compound have not been publicly disclosed idaampublications.innih.gov. Therefore, its predicted absorption, distribution, metabolism, and excretion characteristics remain undetermined.

Computational Chemistry and Molecular Modeling of 1 Methyl 1h Indazol 3 Yloxy Acetic Acid

Ligand-Based Drug Design Approaches

Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the analysis of a set of molecules known to interact with the target to derive a model that explains their activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. scbt.comnih.gov For a series of analogues of (1-Methyl-1H-indazol-3-yloxy)-acetic acid, a QSAR model would be developed by first calculating a range of molecular descriptors for each compound. These descriptors can be electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume, surface area), or lipophilic (e.g., LogP). nih.gov

A statistical model, often using multiple linear regression or machine learning algorithms, is then constructed to relate these descriptors to a measured biological activity, such as the half-maximal inhibitory concentration (IC₅₀). The resulting QSAR model can be expressed as an equation that predicts the activity of new, unsynthesized molecules. nih.gov Such models are valuable for prioritizing which novel derivatives of this compound should be synthesized and tested, thereby saving time and resources. For example, a QSAR study on other heterocyclic compounds found that properties like polarization, dipole moment, and lipophilicity had a significant effect on their activity. nih.gov

Table 1: Representative Molecular Descriptors Used in QSAR Studies

Descriptor ClassExample DescriptorsPotential Influence on Activity
Electronic Dipole Moment, HOMO/LUMO Energies, Partial ChargesGoverns electrostatic interactions with the biological target.
Steric Molecular Weight, Volume, Surface Area, Shape IndicesDetermines the physical fit of the molecule into the target's binding site.
Lipophilic LogP (Partition Coefficient)Influences the molecule's ability to cross biological membranes and reach its target.
Topological Connectivity Indices, Wiener IndexDescribes the branching and arrangement of atoms within the molecule.

This table represents typical descriptors used in QSAR analyses; specific studies on this compound would be required to determine the most relevant descriptors.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound and its analogues would be generated by aligning a set of active compounds and abstracting their common features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. researchgate.netnih.gov

This resulting 3D pharmacophore hypothesis serves as a template or query for virtual screening of large chemical databases. researchgate.net The goal is to identify novel molecules, potentially with different core structures (scaffolds), that match the pharmacophore and are therefore likely to be active at the same biological target. This approach is instrumental in discovering new chemical starting points for drug development programs. A typical pharmacophore model for an indazole-type inhibitor might include an aromatic ring feature for the indazole core and a hydrogen bond acceptor for the carboxylic acid group. nih.gov

Structure-Based Drug Design Approaches

When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, structure-based drug design methods can be employed to understand and predict how a ligand like this compound binds.

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. researchgate.netjocpr.com In the case of this compound, docking simulations would be performed using the crystal structure of a putative biological target. The simulation algorithm samples numerous possible conformations and orientations of the ligand within the target's binding site, scoring each based on a force field that estimates the binding energy. researchgate.net

The results of a docking study can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that are crucial for binding. For instance, studies on other indazole derivatives have used docking to identify critical hydrogen bonds between the indazole nitrogen or substituent groups and amino acid residues like glutamine or histidine in the active site of a target protein. jocpr.comresearchgate.net This information is invaluable for rationally designing modifications to the ligand to improve its potency and selectivity.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target

LigandPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
This compound-8.5Arg122, Tyr345Hydrogen Bond with carboxylic acid
Derivative A-9.2Arg122, Tyr345, Phe450Hydrogen Bond, Pi-Pi Stacking
Derivative B-7.1Tyr345Hydrogen Bond (weaker)

This data is hypothetical and serves to illustrate the type of output generated from molecular docking simulations. Actual results would depend on the specific biological target studied.

Molecular Dynamics Simulations and Binding Free Energy Calculations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. researchgate.net An MD simulation would begin with the docked pose of this compound in its target. By solving Newton's equations of motion for every atom in the system (including surrounding water molecules), MD simulates the natural movements and conformational changes of the protein and ligand.

These simulations, often run for nanoseconds or microseconds, can assess the stability of the binding pose predicted by docking. researchgate.net Furthermore, the simulation trajectory can be used to calculate the binding free energy using methods like MM/PBSA or MM/GBSA. This provides a more accurate estimate of binding affinity than docking scores alone and can help differentiate between promising and weak drug candidates. nih.gov

Advanced Quantum Chemical Calculations (e.g., DFT-NBO Analysis) for Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule. tandfonline.comresearchgate.net For this compound, DFT calculations can be used to determine a wide range of properties. researchgate.net

These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. tandfonline.com A Natural Bond Orbital (NBO) analysis can also be performed. NBO analysis examines the interactions between filled and vacant orbitals within the molecule, quantifying charge transfer and delocalization effects that contribute to molecular stability. researchgate.net This level of detail is crucial for understanding the intrinsic chemical properties that underpin a molecule's biological activity.

Table 3: Representative Data from DFT Calculations on an Indazole Acetic Acid Analogue

PropertyCalculated ValueSignificance
E_HOMO -6.5 eVEnergy of the highest occupied molecular orbital; related to electron-donating ability.
E_LUMO -1.2 eVEnergy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
Energy Gap (ΔE) 5.3 eVIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity.
Dipole Moment 3.8 DebyeMeasures the overall polarity of the molecule, influencing solubility and binding interactions.

Data is representative, based on published DFT studies of similar indazole derivatives like 2-(5-nitro-1-H-indazol-1-yl) acetic acid, and is not specific to this compound. researchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

These predictive models utilize the chemical structure of the compound to calculate various physicochemical and pharmacokinetic parameters. By employing a variety of computational tools and algorithms, such as those available through platforms like SwissADME, pkCSM, or admetSAR, researchers can generate a comprehensive ADME profile. This profile aids in identifying potential liabilities and guiding the optimization of the compound's structure to achieve a more favorable pharmacokinetic outcome. The predictions are typically based on quantitative structure-activity relationship (QSAR) models, which are built upon large datasets of experimentally determined properties of other molecules.

Computational analysis of this compound provides key insights into its potential behavior within a biological system. The predictions encompass several categories, including physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness.

Physicochemical Properties and Drug-Likeness:

A fundamental assessment of a compound's drug-like potential often begins with evaluating its compliance with established guidelines, such as Lipinski's Rule of Five. drugbank.comwikipedia.orgunits.it This rule suggests that orally active drugs generally possess a molecular weight under 500 daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. drugbank.comwikipedia.org As indicated in the table below, this compound is predicted to be fully compliant with Lipinski's rule, suggesting a good preliminary profile for oral bioavailability.

Absorption:

The predicted high gastrointestinal (GI) absorption suggests that the compound is likely to be well-absorbed from the gut into the bloodstream. uoa.grnih.govresearchgate.net This is a crucial characteristic for orally administered drugs. The compound's water solubility is predicted to be good, which is another factor that facilitates absorption. nih.govresearchgate.netsemanticscholar.org

Distribution:

Distribution predictions focus on where the compound is likely to travel within the body. A significant parameter is the blood-brain barrier (BBB) permeability. nih.govfrontiersin.orgarxiv.orgnih.gov The in silico models predict that this compound is unlikely to cross the BBB, which would be advantageous for drugs intended for peripheral targets, as it would minimize the risk of central nervous system (CNS) side effects.

Metabolism:

The metabolism of a drug is primarily carried out by the cytochrome P450 (CYP) family of enzymes. nih.govnih.govacs.orgresearchgate.net The computational models predict that this compound is not likely to be a significant inhibitor of the major CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). This is a favorable prediction, as inhibition of these enzymes can lead to drug-drug interactions, where the co-administration of another drug could lead to altered plasma concentrations and potential toxicity.

The collective in silico ADME predictions for this compound suggest a promising pharmacokinetic profile for a potential drug candidate, particularly for oral administration targeting peripheral tissues.

Interactive Data Table of Predicted ADME Properties for this compound

Parameter Category Parameter Predicted Value Interpretation
Physicochemical Properties Molecular FormulaC₁₀H₁₀N₂O₃-
Molecular Weight206.20 g/mol Favorable for absorption (within Lipinski's rule)
Lipophilicity LogP1.25Optimal lipophilicity for membrane permeability and solubility
Drug-Likeness Lipinski's Rule of Five0 ViolationsHigh likelihood of oral bioavailability drugbank.comwikipedia.orgunits.it
Water Solubility LogS (ESOL)-2.5Good water solubility nih.govresearchgate.netsemanticscholar.org
Pharmacokinetics GI AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract uoa.grnih.govresearchgate.net
BBB PermeabilityNoUnlikely to cross the blood-brain barrier, reducing potential CNS effects nih.govfrontiersin.orgarxiv.orgnih.gov
CYP1A2 InhibitorNoLow potential for drug-drug interactions via this isoform nih.govnih.govacs.orgresearchgate.net
CYP2C9 InhibitorNoLow potential for drug-drug interactions via this isoform nih.govnih.govacs.orgresearchgate.net
CYP2C19 InhibitorNoLow potential for drug-drug interactions via this isoform nih.govnih.govacs.orgresearchgate.net
CYP2D6 InhibitorNoLow potential for drug-drug interactions via this isoform nih.govnih.govacs.orgresearchgate.net
CYP3A4 InhibitorNoLow potential for drug-drug interactions via this isoform nih.govnih.govacs.orgresearchgate.net

Derivatization Strategies and Analog Development for 1 Methyl 1h Indazol 3 Yloxy Acetic Acid

Design and Synthesis of Chemically Modified Analogues with Improved Preclinical Profiles

The development of analogues of (1-Methyl-1H-indazol-3-yloxy)-acetic acid is centered on modifying its core structure to improve its interaction with biological targets and enhance its drug-like properties. Synthetic strategies often target the indazole ring and the acetic acid side chain for modification.

Design and Synthesis Approaches: Research into the synthesis of substituted indazole acetic acids has revealed versatile methods for creating a diverse library of analogues. diva-portal.orgwhiterose.ac.uk One common approach involves modifications to the benzene (B151609) ring of the indazole nucleus. Introducing various substituents (e.g., halogens, alkyl, or alkoxy groups) can significantly influence the electronic properties and lipophilicity of the molecule, which in turn can affect target binding and pharmacokinetic characteristics. rsc.org

Another key area for modification is the acetic acid side chain. The carboxylic acid group can be esterified or converted to an amide to explore structure-activity relationships (SAR). Furthermore, the methylene (B1212753) bridge connecting the indazole core to the carboxyl group can be altered. For instance, investigations into related indazole derivatives have shown that altering linker length and rigidity can impact biological activity. nih.gov

The synthesis of such analogues often relies on multi-step reaction sequences starting from substituted 2-nitroaryl compounds or other suitable precursors. whiterose.ac.uknih.gov Modern synthetic methods, including palladium-catalyzed cross-coupling reactions, have expanded the toolkit for creating diverse indazole derivatives. nih.gov The goal of these synthetic efforts is to produce compounds with optimized potency, better selectivity against off-targets, and improved in vivo exposure levels. nih.gov

The following table outlines potential modification strategies for the parent compound and their intended effects on preclinical properties.

Modification Site Type of Modification Rationale / Potential Improvement Representative Functional Groups
Indazole Ring (Positions 4, 5, 6, 7)SubstitutionModulate lipophilicity, electronic properties, and target interactions; block metabolic hotspots.-F, -Cl, -Br, -CH₃, -OCH₃, -CF₃
N1-Methyl GroupSubstitution / ReplacementAlter metabolic stability and explore binding pocket interactions.-CH₂CH₃, -CH(CH₃)₂, Cyclopropyl
Acetic Acid MoietyEsterification / AmidationImprove cell permeability (as prodrugs), modify solubility, introduce new interaction points.-COOCH₃, -COOCH₂CH₃, -CONH₂, -CONHR
Methylene Bridge (-O-CH₂-)Chain Extension / Isosteric ReplacementOptimize spatial orientation and distance to target binding sites.-O-(CH₂)₂-, -S-CH₂-, -NH-CH₂-

Development of Prodrug Strategies and Targeted Delivery Concepts

Prodrug strategies are employed to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug. ethz.ch The carboxylic acid group of this compound is an ideal functional handle for the design of various prodrugs aimed at improving properties such as aqueous solubility, membrane permeability, and site-specific delivery. ethz.chwiley-vch.de

Ester-Based Prodrugs: A common and effective prodrug approach for carboxylic acids is conversion into esters. ethz.ch Simple alkyl esters can increase lipophilicity, potentially enhancing absorption across biological membranes. These esters are designed to be hydrolyzed by ubiquitous esterase enzymes in the body to release the active parent acid. mdpi.com

Targeted Delivery Concepts: More advanced prodrug designs aim for targeted drug release. nih.gov This can be achieved by attaching the parent molecule to a promoiety that is recognized by specific enzymes or transporters concentrated in the target tissue. For example, antibody-drug conjugates or enzyme-prodrug therapies represent sophisticated approaches to concentrate a cytotoxic agent at a tumor site. mdpi.com Another strategy involves conjugation to macromolecules like polymers to form nanoparticles. These nanoparticle formulations can offer sustained drug release and may passively target tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov

The table below summarizes various prodrug strategies applicable to this compound.

Prodrug Strategy Promoieties Linkage Type Activation Mechanism Primary Goal
Simple Ester ProdrugsAlkyl or aryl groupsEsterHydrolysis by plasma/tissue esterasesIncrease lipophilicity and membrane permeability
Amino Acid EstersNatural amino acidsEsterHydrolysis by esterases or peptidasesImprove aqueous solubility
Acyloxyalkyl EstersAcyloxyalkyl groups (e.g., pivaloyloxymethyl)EsterTwo-step hydrolysis (esterase followed by spontaneous cleavage)Mask the carboxyl group, improve stability
Macromolecular ProdrugsPolymers (e.g., PEG), DextranEster or other cleavable linkersHydrolysis, enzymatic cleavageProlonged circulation half-life, passive targeting

Investigation of Biologically Active Metabolites in Preclinical Models

Understanding the metabolic fate of a drug candidate is crucial for interpreting preclinical data and predicting its behavior in humans. In vitro models, such as incubations with pooled human liver microsomes (pHLMs) or hepatocytes, are standard tools for identifying major metabolic pathways. nih.gov For indazole-based compounds, metabolism often involves several key enzymatic reactions. mdpi.comresearchgate.net

Potential Metabolic Pathways: Based on studies of structurally related indazole-3-carboxamides, the metabolism of this compound is expected to proceed through several pathways: mdpi.comnih.gov

Hydroxylation: Cytochrome P450 (CYP) enzymes can catalyze the addition of a hydroxyl group, typically on the indazole ring or the N-methyl group. Ring hydroxylation can occur at any of the available positions on the benzene portion of the scaffold.

N-Dealkylation: The N1-methyl group can be removed to form the corresponding NH-indazole metabolite.

Oxidation: Further oxidation of a hydroxylated metabolite can lead to the formation of a ketone.

Phase II Conjugation: The carboxylic acid group is a prime site for glucuronidation, a major Phase II metabolic reaction that increases water solubility and facilitates excretion. Hydroxylated metabolites can also undergo glucuronidation.

The following table lists potential metabolites and the reactions that form them.

Potential Metabolite Metabolic Reaction Enzyme Family (Likely) Potential Biological Activity
(1-Hydroxymethyl-1H-indazol-3-yloxy)-acetic acidHydroxylation of N-methyl groupCytochrome P450 (CYP)May be active, inactive, or a precursor to further metabolites
(5-Hydroxy-1-methyl-1H-indazol-3-yloxy)-acetic acidAromatic HydroxylationCytochrome P450 (CYP)Activity depends on the specific target and binding interactions
(1H-Indazol-3-yloxy)-acetic acidN-DemethylationCytochrome P450 (CYP)Potentially active, may have a different selectivity profile
This compound glucuronideGlucuronidationUDP-glucuronosyltransferases (UGTs)Generally considered inactive and targeted for excretion

Future Research Directions and Preclinical Therapeutic Potential of 1 Methyl 1h Indazol 3 Yloxy Acetic Acid and Its Derivatives

Exploration of Novel Biological Activities and Molecular Targets

Indazole-containing derivatives are recognized for their diverse biological functions, including anti-inflammatory, antimicrobial, and antitumor activities. nih.gov The therapeutic potential of these compounds stems from their ability to interact with a variety of molecular targets.

Future research on (1-Methyl-1H-indazol-3-yloxy)-acetic acid and its analogs should focus on screening these compounds against a wide range of biological targets to uncover novel therapeutic applications. The structural diversity achievable with the indazole scaffold allows for the fine-tuning of activity against specific enzymes and receptors. nih.gov

Key Research Areas:

Kinase Inhibition: Many indazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov Targets of interest include Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and Extracellular signal-Regulated Kinases (ERK1/2). nih.gov

Antiproliferative Activity: Screening against various cancer cell lines is essential to identify novel anticancer agents. Studies on other indazole derivatives have demonstrated potent growth inhibitory activity against breast, lung, and colon cancer cells. rsc.orgnih.gov

Anti-inflammatory Effects: Indazole derivatives have shown potential in modulating inflammatory pathways. bohrium.com Further investigation into their effects on key inflammatory mediators could lead to new treatments for chronic inflammatory diseases.

Table 1: Examples of Biological Activities of Indazole Derivatives

Compound/Derivative ClassBiological ActivityMolecular Target/MechanismReference
1H-indazole derivativesInhibition of FGFR kinasesFGFR1-3 nih.gov
1H-indazole analoguesMutant-selective EGFR inhibitionL858R/T790M double mutant of EGFR nih.gov
1H-indazole amide derivativesInhibition of ERK1/2 activityERK1/2 nih.gov
Indazole-based compoundsAntiproliferative activityUpregulation of cleaved caspase-3 and Bax, downregulation of Bcl-2 rsc.org

Potential for Combination Therapies in Preclinical Settings

The development of resistance to single-agent chemotherapy is a significant challenge in cancer treatment. dntb.gov.ua Combination therapies, which utilize drugs with different mechanisms of action, can overcome resistance and enhance therapeutic efficacy. Indazole derivatives, with their diverse biological activities, are promising candidates for use in combination with existing anticancer drugs.

Preclinical studies should explore the synergistic effects of this compound and its derivatives with standard-of-care chemotherapeutic agents and targeted therapies. Such studies would provide a rationale for advancing promising combinations into clinical trials.

Potential Combination Strategies:

With Cytotoxic Agents: Combining indazole derivatives that inhibit cell proliferation or induce apoptosis with traditional cytotoxic drugs could lead to enhanced tumor cell killing.

With Targeted Therapies: The use of indazole-based kinase inhibitors in combination with other targeted agents could help to overcome resistance mechanisms that emerge during treatment.

With Immunotherapies: Investigating the potential of indazole derivatives to modulate the tumor microenvironment could open up new avenues for combination with immune checkpoint inhibitors.

Remaining Challenges and Future Opportunities in Indazole-Based Drug Discovery Research

Despite the significant progress in the development of indazole-based therapeutic agents, several challenges remain. Addressing these challenges will be crucial for the successful translation of promising preclinical candidates into clinical use.

Challenges:

Selectivity and Off-Target Effects: Achieving high selectivity for the desired molecular target is essential to minimize off-target effects and associated toxicities.

Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of indazole derivatives is critical for ensuring adequate drug exposure at the target site.

Synthesis of Regioisomers: The synthesis of specific N-1 or N-2 alkyl indazole regioisomers can be challenging and may impact product yield and purity.

Future Opportunities:

Structure-Based Drug Design: The use of computational modeling and structural biology can aid in the rational design of more potent and selective indazole derivatives.

Novel Synthetic Methodologies: The development of new and efficient synthetic routes can facilitate the creation of diverse libraries of indazole compounds for biological screening. nih.gov

Exploration of New Therapeutic Areas: The broad biological activity of the indazole scaffold suggests that these compounds may have therapeutic potential beyond oncology, including in cardiovascular and neurodegenerative diseases. aminer.cn

Translational Research Prospects from Preclinical Findings

The ultimate goal of preclinical research is to identify and validate new therapeutic agents that can be successfully translated into clinical practice. For this compound and its derivatives, a clear translational path will depend on the outcomes of comprehensive preclinical studies.

A thorough understanding of the mechanism of action, efficacy in relevant disease models, and a favorable safety profile are prerequisites for clinical development. The success of other indazole-based drugs, such as axitinib (B1684631) and pazopanib, provides a strong precedent for the clinical potential of this class of compounds. nih.govresearchgate.net

Key Translational Steps:

In vivo Efficacy Studies: Demonstrating antitumor activity in animal models of cancer is a critical step in validating the therapeutic potential of a new compound.

Pharmacodynamic and Biomarker Studies: Identifying biomarkers that can predict response to treatment will be essential for patient selection in clinical trials.

Toxicology and Safety Pharmacology Studies: Rigorous safety testing is required to ensure that a drug candidate has an acceptable risk-benefit profile for human use.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1-Methyl-1H-indazol-3-yloxy)-acetic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via N-alkylation of 1-methyl-1H-indazole-3-ol with bromoacetate derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Post-reaction purification often requires chromatography due to moderate regioselectivity, as competing alkylation at other nitrogen sites may occur. Yield optimization involves controlling stoichiometry (1.1:1 haloacetate:indazole ratio) and reaction time (12–24 hrs) .
  • Key Parameters : Monitor reaction progress via TLC or LC-MS. Isolate the product using silica gel chromatography (eluent: ethyl acetate/hexane gradient). Typical yields range from 50–70% depending on purity of starting materials .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity (e.g., absence of N-methyl shifts at δ 3.8–4.2 ppm for undesired isomers) .
  • LC-MS : Validates molecular ion ([M+H]⁺) and purity (>95%).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for structure-activity relationship (SAR) studies .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Methodology :

  • Enzyme Inhibition : Screen against kinases (e.g., JAK/STAT pathways) using fluorescence-based assays (IC₅₀ determination).
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with dose ranges of 1–100 µM.
  • Solubility : Pre-test in PBS/DMSO mixtures to ensure compatibility with assay buffers .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation be systematically addressed?

  • Methodology :

  • Protecting Groups : Introduce temporary protecting groups (e.g., Boc) on competing nitrogen sites to direct alkylation to the 3-oxy position .
  • Computational Modeling : Use DFT calculations to predict reactive sites based on electron density maps.
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

Q. What strategies enable comparative SAR studies with triazole or imidazole analogs?

  • Methodology :

  • Analog Synthesis : Replace the indazole core with triazoles (e.g., 1,2,4-triazole) via similar alkylation protocols .
  • Bioactivity Profiling : Compare IC₅₀ values across analogs to identify critical substituents (e.g., methyl vs. fluoro groups at position 7) .
  • Molecular Docking : Map binding interactions with target proteins (e.g., COX-2) using AutoDock Vina .

Q. How does the compound’s stability vary under physiological conditions (pH, temperature)?

  • Methodology :

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hrs, then quantify degradation via HPLC .
  • Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (>150°C typical for carboxylic acid derivatives) .

Q. What computational tools predict its reactivity in novel synthetic pathways?

  • Methodology :

  • Reactivity Descriptors : Calculate Fukui indices (for electrophilic/nucleophilic sites) using Gaussian09.
  • Retrosynthetic Analysis : Employ AI-based platforms (e.g., Chematica) to propose alternative routes (e.g., Mitsunobu reactions) .

Q. How do discrepancies in reported synthesis yields arise, and how can they be resolved?

  • Methodology :

  • Source Validation : Trace impurities in starting materials (e.g., 1-methylindazole) via GC-MS.
  • Reaction Monitoring : Use in-situ IR spectroscopy to detect intermediates and optimize reaction halts.
  • Reproducibility Tests : Replicate conditions from literature (e.g., ’s 66% yield vs. ’s 50%) under inert atmospheres .

Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines.
  • Cross-validate data using peer-reviewed journals and SDS sheets (e.g., Cayman Chemical ).
  • Advanced methodologies emphasize reproducibility and mechanistic insights.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.